![molecular formula C26H33NO3 B4538389 1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide](/img/structure/B4538389.png)
1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a phenylcyclopentylmethyl group, and a cyclopentane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Cyclopentane Carboxamide Formation: The intermediate is then reacted with cyclopentanecarboxylic acid under specific conditions to form the cyclopentane carboxamide.
Coupling with Phenylcyclopentylmethyl Group: The final step involves coupling the cyclopentane carboxamide with the phenylcyclopentylmethyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)ethanol
- 1-(3,4-Dimethoxyphenyl)ethan-1-one oxime
- 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol
Comparison: 1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide is unique due to its complex structure, which combines multiple functional groups
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO3/c1-29-22-13-12-21(18-23(22)30-2)26(16-8-9-17-26)24(28)27-19-25(14-6-7-15-25)20-10-4-3-5-11-20/h3-5,10-13,18H,6-9,14-17,19H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUWQKQJYFVVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCC3(CCCC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


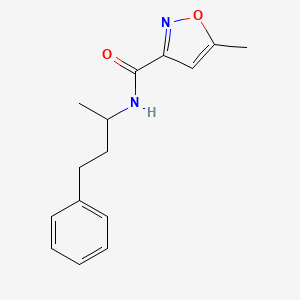
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4538312.png)
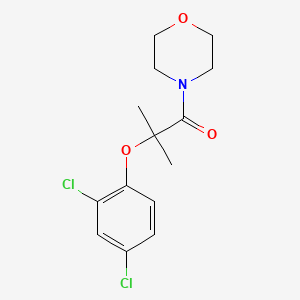
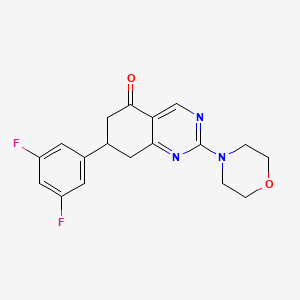
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]glycine](/img/structure/B4538338.png)
![4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4538352.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-methoxybenzamide](/img/structure/B4538357.png)
![3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4538359.png)
![N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4538362.png)
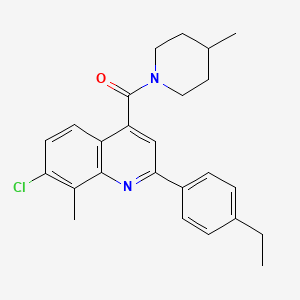
![4-(3-phenyl-2-propen-1-yl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538385.png)
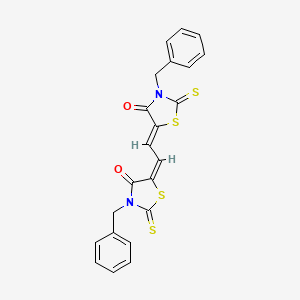
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538405.png)
![6-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4538411.png)
